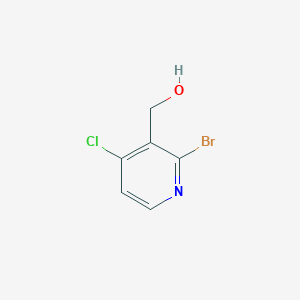

(2-Bromo-4-chloropyridin-3-yl)methanol

Description

(2-Bromo-4-chloropyridin-3-yl)methanol (CAS: 1643938-05-9) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO (molecular weight: 222.47 g/mol) . It features a pyridine ring substituted with bromine at position 2, chlorine at position 4, and a hydroxymethyl group at position 2. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate. Limited data are available on its physical properties (e.g., melting/boiling points), but it is stored at 2–8°C to ensure stability .

Key safety data include hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with precautionary measures such as avoiding inhalation and using protective equipment .

Properties

IUPAC Name |

(2-bromo-4-chloropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAVDFFBSZYWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture and Substituent Directing Effects

The target compound features a pyridine ring substituted with bromine at position 2, chlorine at position 4, and a hydroxymethyl group (-CH₂OH) at position 3. The nitrogen atom at position 1 deactivates the ring, making electrophilic substitution challenging. However, the hydroxymethyl group donates electron density through resonance, slightly activating adjacent positions. Chlorination and bromination are guided by:

-

Nitrogen’s meta-directing influence , favoring substitution at positions 4 and 6.

-

Hydroxymethyl’s ortho/para-directing effects , promoting reactivity at positions 2 and 4.

-

Halogen’s ortho/para-directing nature after initial substitution, enabling sequential functionalization.

This interplay ensures that chlorination occurs preferentially at position 4, while bromination targets position 2.

Synthetic Pathways

Two-Step Halogenation Protocol

The most robust method adapts a phenol-derived approach to pyridine systems, involving:

Step 1: Chlorination of 3-Pyridinemethanol

Reagents and Conditions

-

Substrate : 3-Pyridinemethanol.

-

Solvent : Benzotrifluoride (BTF), 2.5–3.5:1 weight ratio to substrate.

-

Temperature : 50–60°C (exothermic reaction).

Mechanism

Electrophilic chlorination occurs at position 4, meta to the nitrogen and ortho to the hydroxymethyl group. BTF stabilizes intermediates and prevents over-chlorination.

Isolation

Cooling the mixture to 50°C precipitates 4-chloro-3-pyridinemethanol, which is filtered and washed with BTF to ≥99% purity (GC).

Step 2: Bromination of 4-Chloro-3-pyridinemethanol

Reagents and Conditions

-

Substrate : 4-Chloro-3-pyridinemethanol.

-

Temperature : Ambient to 40°C.

Mechanism

Bromine reacts via electrophilic substitution at position 2, ortho to the chlorine substituent. Sodium acetate neutralizes HBr, shifting equilibrium toward product formation.

Isolation

The crude product is precipitated by dilution with ice water, filtered, and recrystallized from ethanol to yield (2-bromo-4-chloropyridin-3-yl)methanol.

| Parameter | Chlorination | Bromination |

|---|---|---|

| Solvent Ratio | BTF: 2.5–3.5:1 | AcOH: 2–3:1 |

| Reagent Equiv. | Cl₂: 1.1–1.2 | Br₂: 1.05–1.2 |

| Temperature | 50–60°C | 20–40°C |

| Yield (GC Purity) | >99% | >95% |

Mechanistic Challenges and Mitigation

Competing Side Reactions

Regioselectivity Control

-

Chlorination : BTF’s low polarity minimizes radical pathways, favoring electrophilic substitution at position 4.

-

Bromination : Acetic acid protonates the pyridine nitrogen, enhancing electrophile affinity at position 2.

Alternative Synthetic Routes

Friedel-Crafts Hydroxymethylation

Introducing the hydroxymethyl group post-halogenation via:

-

Formylation of 2-bromo-4-chloropyridine using DMF/POCl₃.

-

Reduction of the aldehyde to -CH₂OH with NaBH₄.

Limitation: Low yield due to pyridine’s deactivated ring.

Nucleophilic Aromatic Substitution

-

Substrate : 2,4-Dihalopyridine (e.g., 2,4-dichloropyridine).

-

Reagent : NaBH₄/KOH for hydroxylation at position 3.

Limitation: Poor selectivity for mono-substitution.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms.

Major Products Formed

Oxidation: Formation of 2-bromo-4-chloropyridine-3-carboxylic acid.

Reduction: Formation of 2-bromo-4-chloropyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly important in:

- Pharmaceutical Chemistry : Used as a precursor for synthesizing bioactive compounds, including potential therapeutic agents targeting various diseases.

- Agrochemical Development : Employed in creating pesticides and herbicides, leveraging its biological activity against specific pests.

Biological Research

(2-Bromo-4-chloropyridin-3-yl)methanol is studied for its potential interactions with biological systems:

- Antimicrobial Activity : Research indicates that similar compounds exhibit significant antimicrobial properties. The halogen substituents enhance interactions with microbial targets, suggesting that this compound may also lead to the development of new antimicrobial agents.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit NAD-dependent enzymes, which are crucial in metabolic pathways. This inhibition could be beneficial in developing treatments for metabolic disorders .

Case Study 1: Antimicrobial Properties

A study demonstrated that derivatives of pyridine compounds, including (2-Bromo-4-chloropyridin-3-yl)methanol, showed effectiveness against bacterial infections. This suggests potential applications in developing new antibiotics or antifungal agents.

Case Study 2: Protein Kinase Inhibition

Research on similar compounds has indicated their potential as protein kinase inhibitors. These inhibitors are relevant in cancer research, as they can modulate cell cycle control and influence tumor growth .

Mechanism of Action

The mechanism of action of (2-Bromo-4-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(5-Bromo-2-chloropyridin-3-yl)methanol

- Molecular formula: C₆H₅BrClNO (identical to the target compound).

- Substitution pattern : Bromine at position 5, chlorine at position 2, and hydroxymethyl at position 3.

- Key differences: The altered halogen positions may influence reactivity in cross-coupling reactions or hydrogen bonding interactions. No physicochemical or safety data are available in the provided evidence .

(2-Bromo-3-chloropyridin-4-yl)methanol

- CAS: 1227584-44-2, Molecular formula: C₆H₅BrClNO.

- Substitution pattern : Bromine at position 2, chlorine at position 3, and hydroxymethyl at position 4.

- Predicted collision cross-section (CCS) : For the [M+H]+ adduct, CCS is 135.4 Ų, suggesting similar polarity to the target compound .

- Safety profile : Shares identical hazard statements (H315, H319, H335) and storage conditions (2–8°C) .

Functional Group Variants

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

- Molecular formula: C₉H₁₁ClNO₃.

- Substitution pattern : Chlorine at position 2, dimethoxymethyl at position 3, and hydroxymethyl at position 4.

Research Implications and Gaps

- Reactivity : The position of halogens (Br, Cl) significantly impacts electronic effects, directing regioselectivity in Suzuki-Miyaura couplings or nucleophilic substitutions. For example, bromine at position 2 (target compound) may enhance electrophilicity at adjacent positions compared to bromine at position 5 .

- Data limitations : Melting/boiling points, solubility, and detailed synthetic applications for most analogs remain unreported in the provided evidence.

Biological Activity

(2-Bromo-4-chloropyridin-3-yl)methanol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol. Its structure features a pyridine ring substituted at the 2 and 4 positions with bromine and chlorine atoms, respectively, and a hydroxymethyl group (-CH₂OH) at the 3 position. The presence of halogen substituents enhances its reactivity, allowing for various nucleophilic substitution reactions.

1. Antimicrobial Activity

Research indicates that (2-Bromo-4-chloropyridin-3-yl)methanol exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 30 |

These results suggest that the compound may be effective as an antimicrobial agent, particularly in treating infections caused by resistant strains .

2. Anticancer Activity

In addition to its antimicrobial effects, (2-Bromo-4-chloropyridin-3-yl)methanol has shown potential anticancer activity. Studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HCT116 (colon cancer) | 10 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.

The biological activity of (2-Bromo-4-chloropyridin-3-yl)methanol is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in drug metabolism, such as cytochrome P450 enzymes, particularly CYP1A2. This inhibition can lead to altered pharmacokinetics for co-administered drugs.

- Cell Signaling Pathways : It may interfere with signaling pathways that regulate cell cycle progression and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have investigated the biological effects of (2-Bromo-4-chloropyridin-3-yl)methanol:

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound effectively inhibited bacterial growth, suggesting its potential use in developing new antibiotics .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines showed that treatment with (2-Bromo-4-chloropyridin-3-yl)methanol resulted in significant reductions in cell viability, indicating its potential as a therapeutic agent in oncology.

Q & A

Q. What are the common synthetic routes for (2-Bromo-4-chloropyridin-3-yl)methanol?

- Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives. For example:

- Nucleophilic substitution : Reacting 3-hydroxymethyl pyridine precursors with halogenating agents (e.g., PBr₃ for bromination or SOCl₂ for chlorination) under controlled conditions.

- Metal-mediated cross-coupling : Using palladium catalysts (e.g., Pd(OAc)₂) to introduce bromo/chloro groups to pyridine scaffolds, followed by hydroxylation .

- Multi-step synthesis : Starting from 2,4-dihalopyridines, sequential functionalization via Grignard or organozinc reagents can yield the target compound .

Key considerations: Solvent choice (e.g., THF for moisture-sensitive steps), temperature control (0–60°C), and purification via column chromatography.

Q. How is (2-Bromo-4-chloropyridin-3-yl)methanol characterized using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks for the hydroxymethyl group (δ 4.6–5.0 ppm, broad singlet) and aromatic protons (δ 7.5–8.5 ppm). Halogen substituents deshield adjacent protons.

- ¹³C NMR : Carbinol carbon (δ 60–65 ppm), pyridine carbons (δ 120–150 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺ at m/z 236.45 for C₆H₅BrClNO) and fragmentation patterns.

- IR : O–H stretch (3200–3600 cm⁻¹), C–Br/C–Cl vibrations (550–800 cm⁻¹) .

Q. What are the key challenges in crystallizing (2-Bromo-4-chloropyridin-3-yl)methanol, and how can they be addressed?

- Methodological Answer :

- Challenges : Low solubility in common solvents, polymorphism, and halogen/hydroxyl group interactions disrupting crystal packing.

- Solutions :

- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Employ SHELXL for structure refinement and ORTEP-3 for graphical representation of hydrogen-bonding networks .

- Analyze hydrogen-bonding motifs (e.g., R₂²(8) graph sets) to predict supramolecular assembly .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Scenario : Discrepancies in NMR peak integration or unexpected mass fragments.

- Strategies :

- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify coupling patterns.

- Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (Gaussian or ORCA software).

- Isotopic labeling : Introduce ¹³C/²H labels to trace reaction pathways .

Q. What strategies optimize reaction yield under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, temperature, solvent polarity). For example:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Pd catalyst | 0.5–5 mol% | 2 mol% Pd(OAc)₂ |

| Temperature | 25–80°C | 60°C |

| Solvent | DMF, THF, MeCN | THF |

- In situ monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction kinetics.

Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystal structures?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., D(2) for intramolecular, C(6) for chains) to predict packing motifs .

- Case study : Halogen atoms (Br/Cl) act as hydrogen-bond acceptors, competing with hydroxyl groups. In (2-Bromo-4-chloropyridin-3-yl)methanol , Br···H–O interactions (2.8–3.2 Å) stabilize layered structures, while Cl···π interactions enhance 3D networks .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize transition states (e.g., SNAr mechanism) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular electrostatic potential (MEP) : Map charge distribution to identify electrophilic sites (e.g., C-2 position due to Br’s electron-withdrawing effect) .

- Solvent modeling : Use COSMO-RS to simulate solvent effects on activation energy.

Data Contradiction Analysis Example

Scenario : Conflicting HPLC purity results (95% vs. 85%) from two labs.

Resolution :

- Method standardization : Ensure identical column (C18), mobile phase (MeCN/H₂O + 0.1% TFA), and detection wavelength (254 nm).

- Spike testing : Add known impurities to validate retention times.

- Inter-lab calibration : Share reference standards and validate equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.